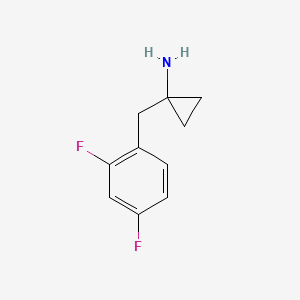
4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane: is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane typically involves the reaction of 4-methylcyclohexylboronic acid with appropriate reagents under controlled conditions. One common method is the Mitsunobu reaction , where the boronic acid is reacted with a suitable alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the borolane derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the precise addition of reagents and control of reaction parameters is common to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes several types of reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : Reduction reactions can be used to convert the boronic acid group to boronic alcohols.
Substitution: : Substitution reactions at the boronic acid group can lead to the formation of various boronic esters and borates.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: : Various alcohols and amines can be used as nucleophiles in substitution reactions.
Major Products Formed
Boronic Esters: : Formed through the reaction with alcohols.
Borates: : Resulting from the oxidation of boronic acids.
Boronic Alcohols: : Produced through reduction reactions.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane: has several applications in scientific research:
Chemistry: : Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: : Employed in the labeling of biomolecules for imaging and detection purposes.
Medicine: : Investigated for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: : Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The compound exerts its effects through the formation of boronic esters and borates, which can interact with various biological targets. The boronic acid group can form reversible covalent bonds with diols and other functional groups, making it useful in molecular recognition and sensing applications.
Comparación Con Compuestos Similares
4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane: is similar to other boronic acid derivatives, such as phenylboronic acid and 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP). its unique structure and reactivity profile set it apart, making it particularly useful in specific applications.
List of Similar Compounds
Phenylboronic Acid
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP)
Boronic Esters
Borates
Propiedades
Fórmula molecular |
C13H25BO2 |
|---|---|
Peso molecular |
224.15 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H25BO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h10-11H,6-9H2,1-5H3 |
Clave InChI |
DUHLPAOEZODUSL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride](/img/structure/B15324744.png)
![6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15324748.png)
